molecular formula C14H18N2O3 B2645673 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide CAS No. 1351617-44-1

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide

Cat. No.: B2645673
CAS No.: 1351617-44-1
M. Wt: 262.309
InChI Key: KDIGVPAFSDWHDU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide is an organic compound that features a methoxyphenyl group and a pyrrolidinone moiety

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3-pyrrolidinone.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with 3-pyrrolidinone to form an intermediate.

    Amidation: The intermediate is then subjected to amidation to yield the final product, this compound.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with enzymes or receptors, while the pyrrolidinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide can be compared with similar compounds such as:

    3-(4-hydroxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    3-(4-chlorophenyl)-N-(5-oxopyrrolidin-3-yl)propanamide:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(5-oxopyrrolidin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-12-5-2-10(3-6-12)4-7-13(17)16-11-8-14(18)15-9-11/h2-3,5-6,11H,4,7-9H2,1H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIGVPAFSDWHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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